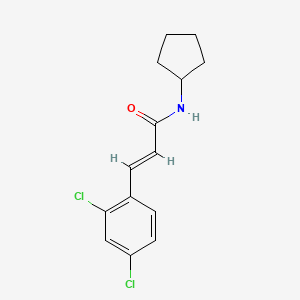
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and pharmaceutical research. DFP-10825 is a small molecule inhibitor that has been shown to target specific enzymes and signaling pathways, making it a promising tool for drug discovery and development.
Mechanism of Action
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide works by binding to specific enzymes and signaling molecules, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of key protein-protein interactions and the inhibition of specific enzymatic activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. These effects have been observed in a variety of cell types, including cancer cells and normal cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide in lab experiments is its specificity and selectivity. This compound has been shown to target specific enzymes and signaling pathways, making it a useful tool for studying the function of these molecules in cells and tissues. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide. One area of focus is the development of new drugs based on the structure and activity of this compound. Another area of interest is the identification of new targets and pathways that can be modulated by this compound. Finally, there is ongoing research into the potential applications of this compound in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The process typically begins with the synthesis of 3,4-dichlorobenzaldehyde and 3-fluoroaniline, which are then used to prepare the corresponding amine and acid derivatives. These intermediates are then coupled together using standard peptide coupling reagents to form the final product, this compound.
Scientific Research Applications
3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in the fields of biochemistry and pharmacology. One of the primary areas of research has been in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for drug development.
properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-13-6-4-10(8-14(13)17)5-7-15(20)19-12-3-1-2-11(18)9-12/h1-9H,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWOCUXCNSATRM-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)


![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)

![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)